

YE120: A Potent Agonist for GPR35 Research

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Compound of Interest

Compound Name: YE120

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 35 (GPR35) has emerged as a promising therapeutic target for a variety of diseases, including inflammatory bowel disease, metabolic disorders, and certain cancers. The study of this orphan receptor has been significantly advanced by the development of potent and selective tool compounds. Among these, **YE120** has been identified as a valuable small-molecule agonist for elucidating the physiological and pathological roles of GPR35. This technical guide provides a comprehensive overview of **YE120**, including its chemical properties, in vitro activity, and the experimental protocols for its use in GPR35 studies, aimed at supporting researchers in their exploration of this important therapeutic target.

Chemical Properties and Data Presentation

YE120, with the chemical name 2-[3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethyl-2(5H)-furanylidene]-propanedinitrile, is a potent GPR35 agonist.^{[1][2][3]} Its activity has been characterized in various in vitro assays, demonstrating its utility in probing GPR35 function.

Property	Value	Reference
Chemical Name	2-[3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethyl-2(5H)-furanylidene]-propanedinitrile	[2][3]
Molecular Formula	C ₁₆ H ₉ Cl ₂ N ₃ O	[2]
Molecular Weight	330.17 g/mol	[2]
CAS Number	383124-82-1	[2][3]
Appearance	Solid powder	[2]
Purity	≥98% (HPLC)	[3]
Solubility	Soluble in DMSO	[2]

Table 1: Physicochemical Properties of **YE120**

In Vitro Activity of YE120

YE120 has been shown to be a potent activator of GPR35 in various cell-based assays. Its efficacy is most pronounced in Dynamic Mass Redistribution (DMR) assays, which measure global cellular responses upon receptor activation. In contrast, it exhibits partial agonism in β -arrestin recruitment assays, suggesting potential for biased signaling.

Assay Type	Cell Line	Parameter	Value	Reference
Dynamic Mass Redistribution (DMR)	HT-29	EC ₅₀	~32 nM	[2]
β-Arrestin Translocation (Tango)	U2OS	EC ₅₀	~10.2 μM	[2]
Wound Closure	YAMC colonic epithelial, IEC-6 intestinal epithelial	Concentration	10 μM	

Table 2: In Vitro Activity of **YE120**

Comparative Potency of GPR35 Agonists

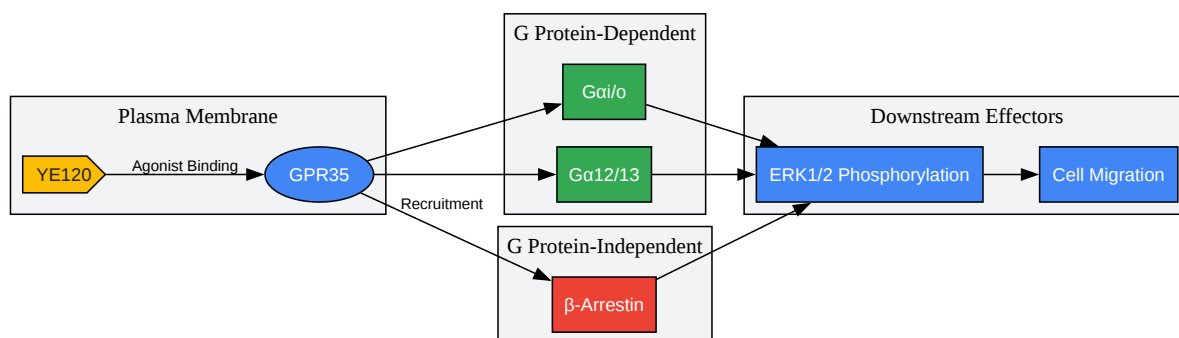
To provide context for the activity of **YE120**, the following table compares its potency with other commonly used GPR35 agonists, Zaprinast and Pamoic Acid, in different assay formats. It is important to note that EC₅₀ values can vary between studies due to different experimental conditions.

Agonist	Assay Type	Species	EC ₅₀	Reference
YE120	DMR	Human (HT-29)	~32 nM	[2]
β-Arrestin Recruitment	Human (U2OS)	~10.2 μM	[2]	
Zaprinast	β-Arrestin Recruitment	Human	~5 μM	[4]
β-Arrestin Recruitment	Rat	~95.5 nM	[4]	
β-Arrestin Recruitment	Mouse	~977 nM	[4]	
Calcium Mobilization	Human	840 nM	[5]	
Calcium Mobilization	Rat	16 nM	[5]	
Pamoic Acid	β-Arrestin Recruitment	Human	79 nM	[5]
ERK1/2 Activation	Human	65 nM	[5]	
GPR35 Internalization	Human	22 nM	[5]	

Table 3: Comparative Potency of GPR35 Agonists

GPR35 Signaling Pathways

Activation of GPR35 by agonists like **YE120** initiates a cascade of intracellular signaling events. GPR35 is known to couple to multiple G protein subtypes, primarily Gai/o and Gα12/13, as well as engaging the β-arrestin pathway.[6] These initial events lead to the modulation of various downstream effectors, including the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2.[6]



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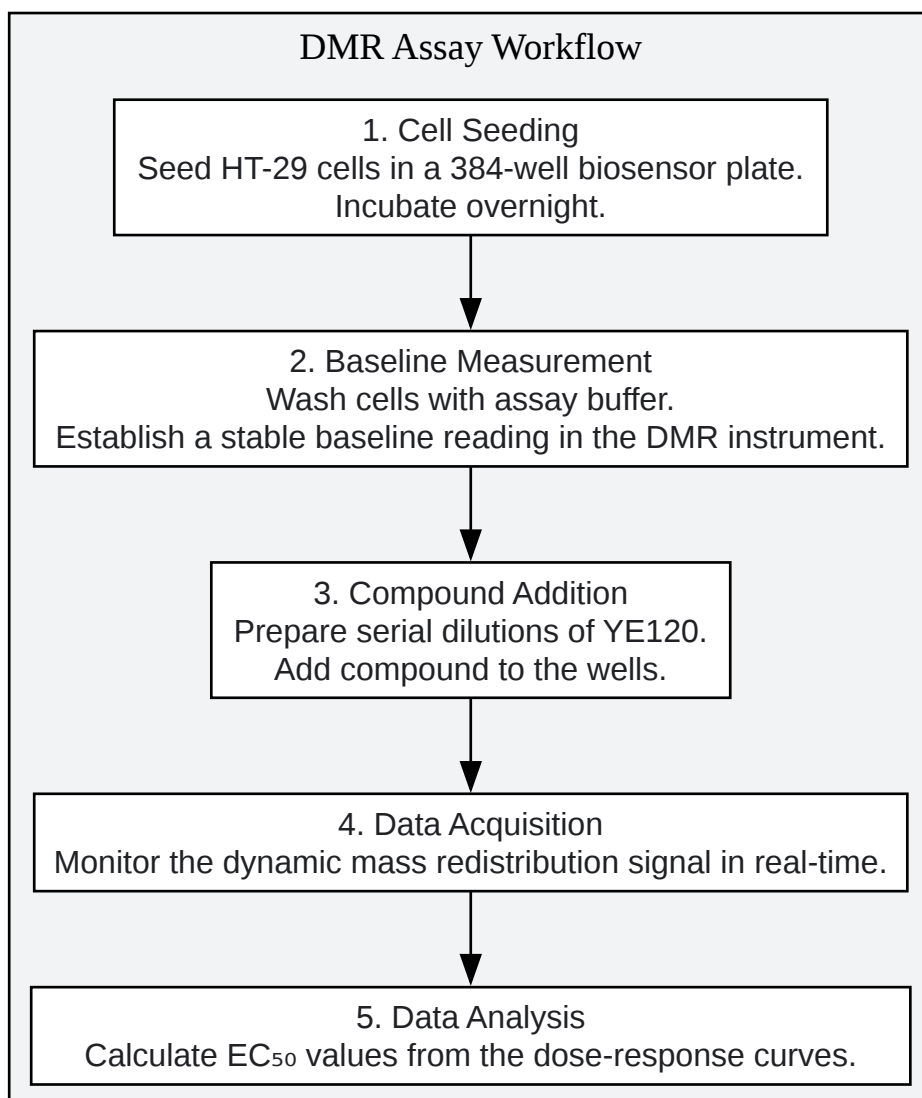
GPR35 Signaling Pathways Activated by **YE120**.

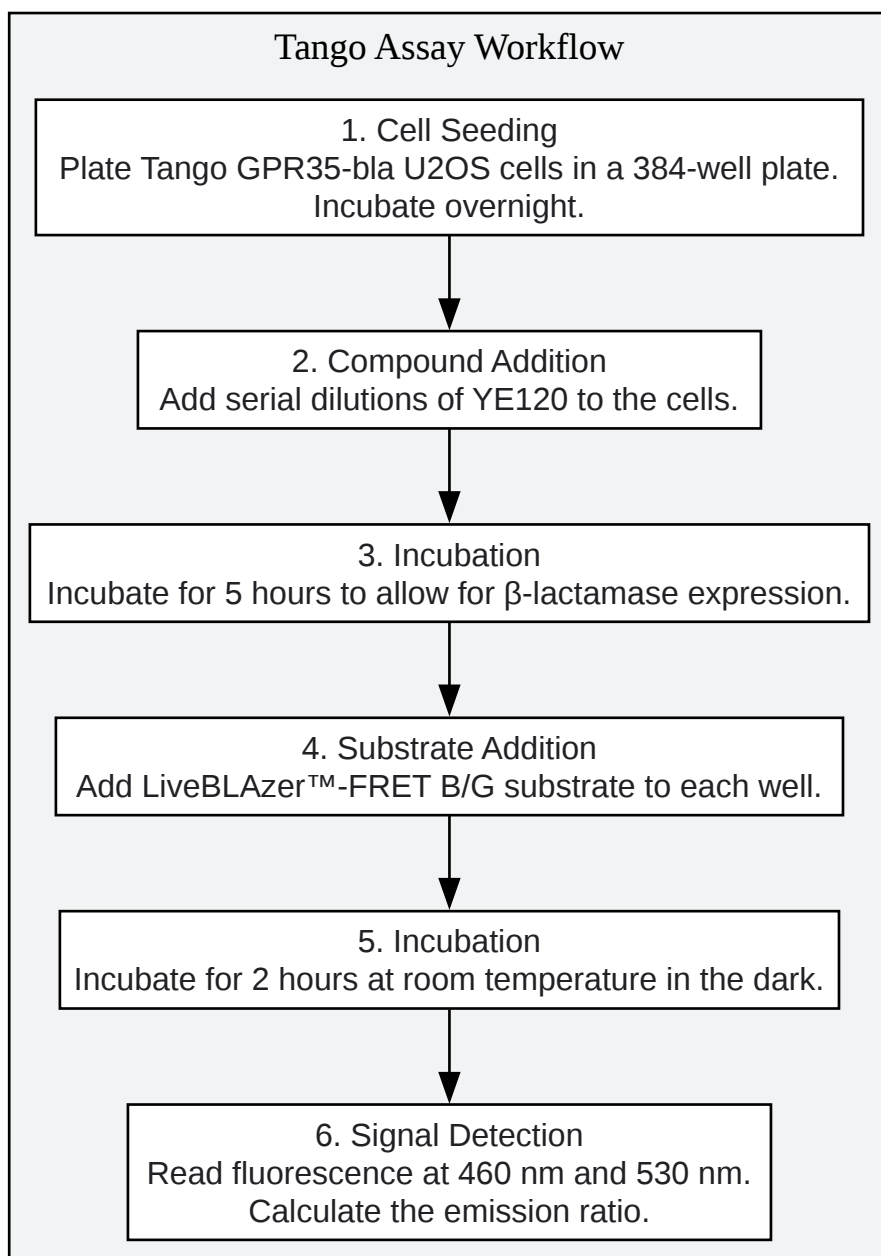
Experimental Protocols

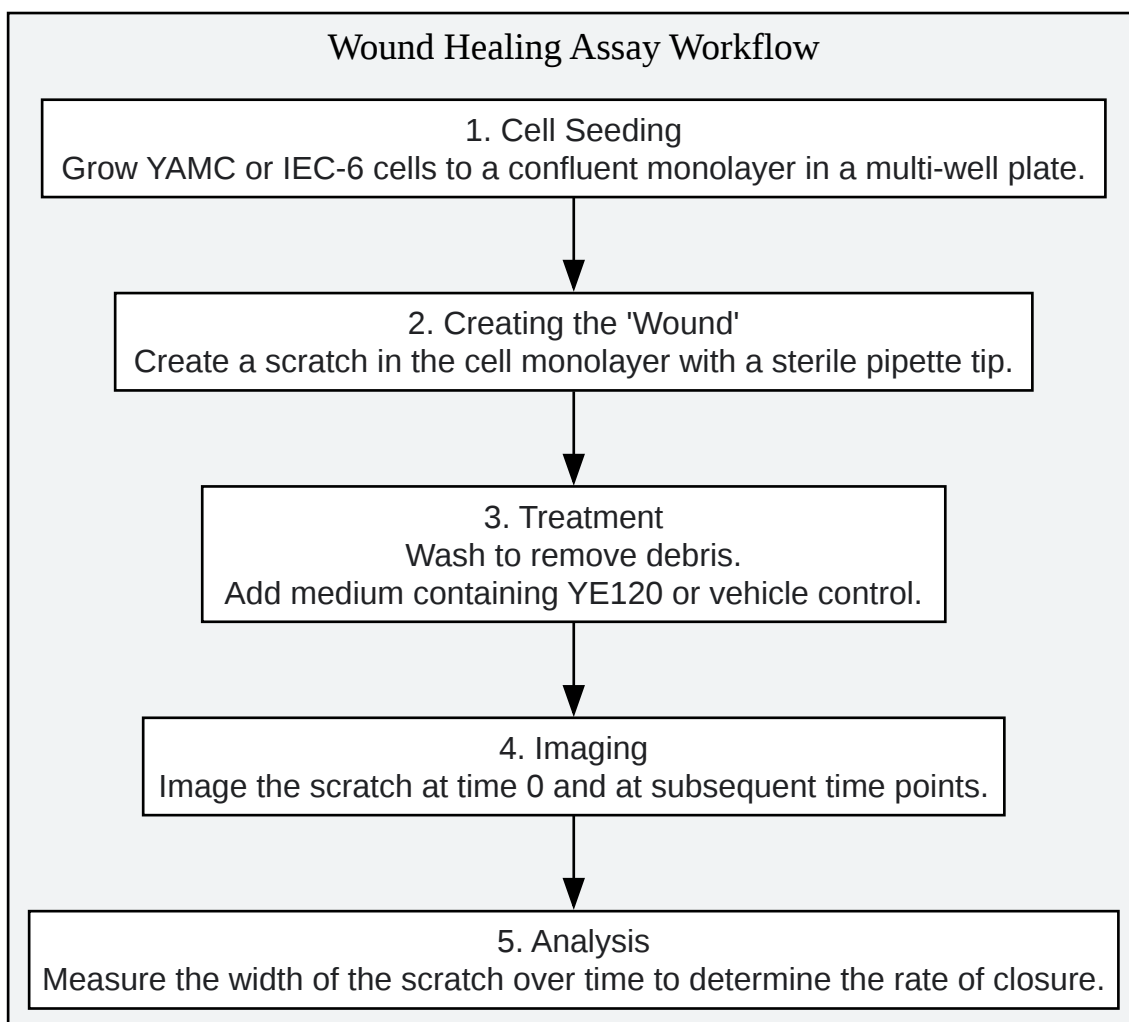
Detailed methodologies for key in vitro assays are provided below to facilitate the use of **YE120** as a tool compound for GPR35 studies.

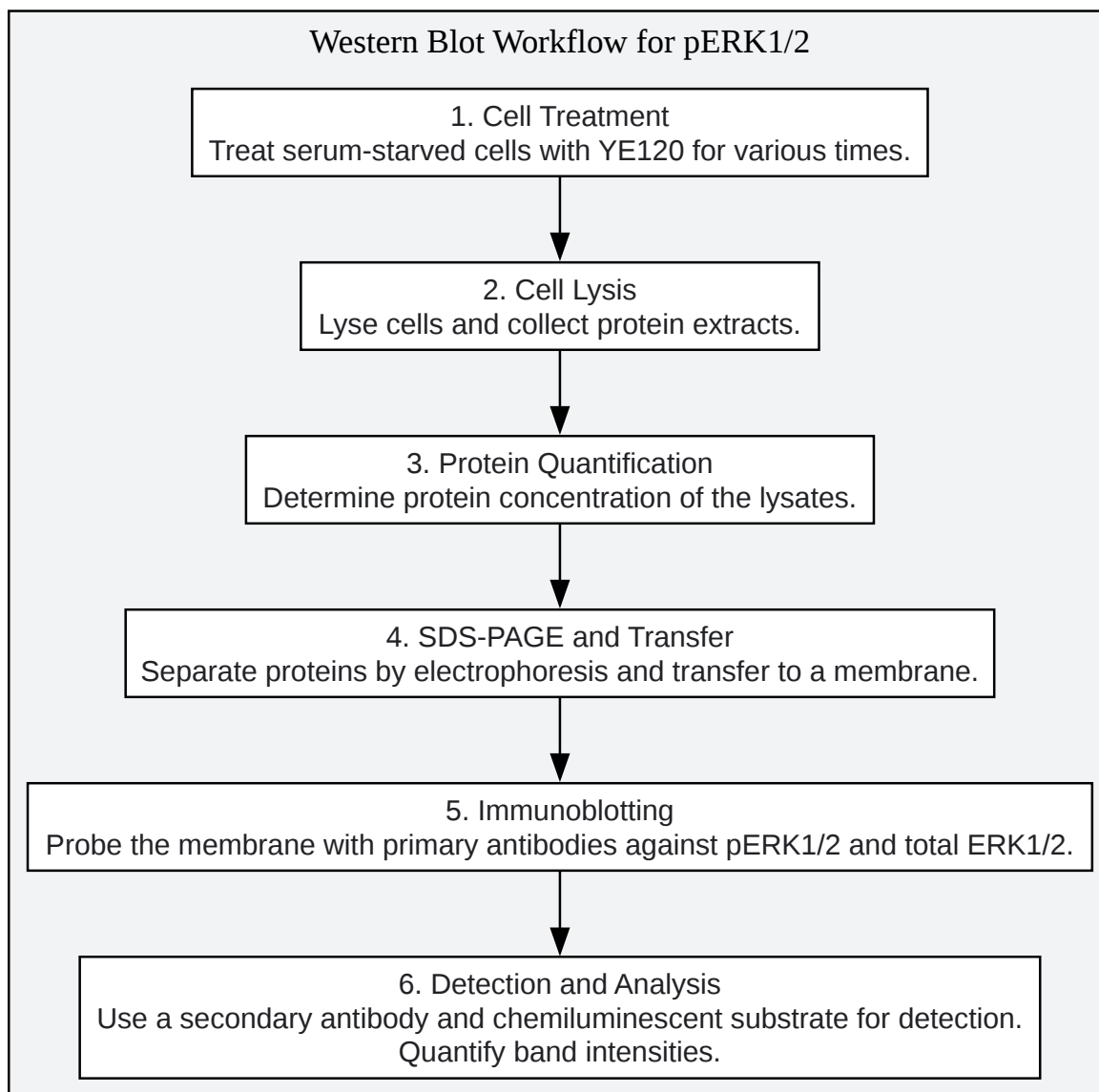
Dynamic Mass Redistribution (DMR) Assay

This label-free technology measures global phenotypic responses in living cells upon receptor activation.









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References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. medkoo.com [medkoo.com]
- 3. YE 120 | GPR35 | Tocris Bioscience [tocris.com]
- 4. scienceexchange.com [scienceexchange.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. GPR35 acts a dual role and therapeutic target in inflammation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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